molecular formula C19H22ClN3O B10865862 N-(3-chlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide

N-(3-chlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide

Cat. No.: B10865862
M. Wt: 343.8 g/mol
InChI Key: ODYHSRUYWURXDP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide typically involves the reaction of 3-chloroaniline with 2,5-dimethylbenzoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then reacted with piperazine under suitable conditions to yield the final product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide is unique due to the presence of both 3-chlorophenyl and 2,5-dimethylphenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives. These structural features can influence the compound’s binding affinity, selectivity, and overall biological activity.

Properties

Molecular Formula

C19H22ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-(2,5-dimethylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C19H22ClN3O/c1-14-6-7-15(2)18(12-14)22-8-10-23(11-9-22)19(24)21-17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3,(H,21,24)

InChI Key

ODYHSRUYWURXDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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